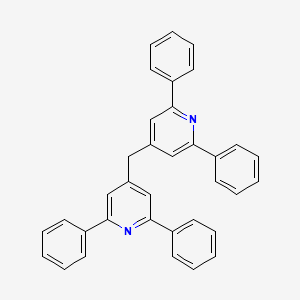
1-Methyl-1,3,3-triphenylindane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-1,3,3-triphenylindane is an organic compound belonging to the indane family, characterized by a fused ring system with three phenyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-1,3,3-triphenylindane can be synthesized through intramolecular Friedel-Crafts cyclialkylation of selected phenylated alkanols. The reaction involves treating 2-methyl-4,4,4-triphenyl-2-butanol with catalysts such as aluminum chloride (AlCl3) in nitromethane (CH3NO2), phosphoric acid (H3PO4), or polyphosphoric acid (PPA) under varying conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Friedel-Crafts cyclialkylation method provides a scalable approach for its synthesis. The choice of catalyst and reaction conditions can be optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-1,3,3-triphenylindane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the phenyl groups or the indane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the indane core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,3,3-triphenylindane has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals with unique therapeutic effects.
Wirkmechanismus
The mechanism by which 1-Methyl-1,3,3-triphenylindane exerts its effects involves interactions with molecular targets and pathways. The compound can act as an electron donor or acceptor, influencing redox reactions and stabilizing reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
- 1,1-Dimethyl-3-phenylindane
- 3,3-Dimethyl-1,1-diphenylindane
- 1-Methyl-1,3-diphenylindane
- 1,1,3-Triphenylindane
Uniqueness: 1-Methyl-1,3,3-triphenylindane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a different reactivity profile and potential for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
19303-32-3 |
|---|---|
Molekularformel |
C28H24 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
1-methyl-1,3,3-triphenyl-2H-indene |
InChI |
InChI=1S/C28H24/c1-27(22-13-5-2-6-14-22)21-28(23-15-7-3-8-16-23,24-17-9-4-10-18-24)26-20-12-11-19-25(26)27/h2-20H,21H2,1H3 |
InChI-Schlüssel |
NHZVDEWMDVTVLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=CC=CC=C21)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11711166.png)
![[4-(Naphthalen-2-ylsulfonylamino)phenyl] benzoate](/img/structure/B11711173.png)

![3-[(2,2-Difluoroethoxy)methyl]aniline](/img/structure/B11711190.png)
![1-[2-(Naphthalen-1-yl)-2-oxoethyl]-3-[(phenylcarbonyl)amino]pyridinium](/img/structure/B11711196.png)



![N-{4-[(4E)-4-benzylidene-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B11711229.png)
![(2E,5E)-2-[(2-chlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11711230.png)


![4-chloro-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11711252.png)
